molecular formula C24H23FN2O5S B11463835 methyl [4-(4-fluorophenyl)-2,5-dioxo-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4-(4-fluorophenyl)-2,5-dioxo-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11463835
M. Wt: 470.5 g/mol
InChI Key: SAMGOJYBTACLAX-UHFFFAOYSA-N
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Description

Methyl [4-(4-fluorophenyl)-2,5-dioxo-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a dioxo group, and a thiazolopyridine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-(4-fluorophenyl)-2,5-dioxo-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include fluorobenzene derivatives, thiazole precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(4-fluorophenyl)-2,5-dioxo-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidized derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

Methyl [4-(4-fluorophenyl)-2,5-dioxo-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [4-(4-fluorophenyl)-2,5-dioxo-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
  • 2-methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio phenoxyacetic acid

Uniqueness

Methyl [4-(4-fluorophenyl)-2,5-dioxo-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C24H23FN2O5S

Molecular Weight

470.5 g/mol

IUPAC Name

methyl 2-[4-(4-fluorophenyl)-2,5-dioxo-7-(4-propan-2-yloxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C24H23FN2O5S/c1-14(2)32-18-10-4-15(5-11-18)19-12-20(28)27(17-8-6-16(25)7-9-17)23-22(19)33-24(30)26(23)13-21(29)31-3/h4-11,14,19H,12-13H2,1-3H3

InChI Key

SAMGOJYBTACLAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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